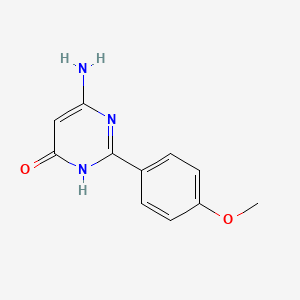

4-(Hydroxy(pyridin-2-yl)methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

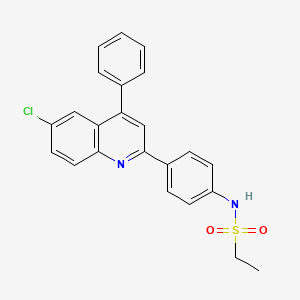

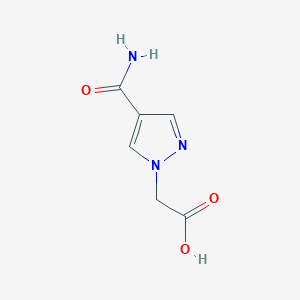

“4-(Hydroxy(pyridin-2-yl)methyl)phenol” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The compound is also known by its English name, 4-(Hydroxy(pyridin-2-yl)methyl)phenol .

Molecular Structure Analysis

The InChI code for “4-(Hydroxy(pyridin-2-yl)methyl)phenol” is 1S/C12H11NO2/c14-10-6-4-9 (5-7-10)12 (15)11-3-1-2-8-13-11/h1-8,12,14-15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a predicted density of 1.267±0.06 g/cm3 and a predicted boiling point of 393.5±32.0 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Application in Spectroscopic Studies

Field

Theoretical and Experimental Investigation of Alkylaminophenol Compounds .

Summary of the Application

A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, was synthesized and studied .

Methods of Application

This new alkylaminophenol compound was synthesized by the Petasis reaction . The structural analysis of the molecule was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .

Results or Outcomes

The results showed that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Application in Luminescence Studies

Field

Synthesis and Luminescence of ESIPT-Capable Imidazole Derivatives .

Summary of the Application

The synthesis of 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LOH,OH) was presented as the first example of ESIPT-capable imidazole derivatives where the imidazole moiety simultaneously acts as a proton acceptor and a proton donor .

Methods of Application

The reaction of LOH,OH with chloroacetone led to the selective reduction of the imidazolic OH group .

Results or Outcomes

Both LOH,OH and its monohydroxy congener LH,OH demonstrated luminescence in the solid state . The number of OH···N proton transfer sites in these compounds strongly affected the luminescence mechanism and color of the emission .

Application in Antimicrobial Studies

Field

Synthesis and Therapeutic Potential of Imidazole Containing Compounds .

Summary of the Application

Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Compounds 1a and 1b demonstrated good antimicrobial potential .

Application in Drug Synthesis

Field

Synthesis of Drug Active Substances .

Summary of the Application

Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment .

Methods of Application

Alkylaminophenols are obtained by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .

Results or Outcomes

The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

4-[hydroxy(pyridin-2-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,12,14-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKWIXLSFYSHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxy(pyridin-2-yl)methyl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2758089.png)

![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)

![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)

![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)

![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)